4-Bromo-3-fluoro-2-hydroxybenzoic acid
CAS No.: 1429321-82-3
Cat. No.: VC2591060
Molecular Formula: C7H4BrFO3
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429321-82-3 |
---|---|
Molecular Formula | C7H4BrFO3 |
Molecular Weight | 235.01 g/mol |
IUPAC Name | 4-bromo-3-fluoro-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) |
Standard InChI Key | JSWHARUAJCATOJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(=O)O)O)F)Br |
Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)O)F)Br |
Introduction
Chemical Structure and Properties
4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS 1429321-82-3) is an aromatic compound with the molecular formula C₇H₄BrFO₃ and a molecular weight of 235.01 g/mol . The compound features a benzoic acid core with three functional groups strategically positioned: a bromine atom at the para position (C-4), a fluorine atom at the meta position (C-3), and a hydroxyl group at the ortho position (C-2) relative to the carboxylic acid group .
The structural parameters of this compound are well-defined through various chemical identifiers:
Structural Identifiers
Parameter | Value |
---|---|
Molecular Formula | C₇H₄BrFO₃ |
SMILES | C1=CC(=C(C(=C1C(=O)O)O)F)Br |
InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) |
InChIKey | JSWHARUAJCATOJ-UHFFFAOYSA-N |
The compound exhibits dual functionalities due to the presence of both carboxylic acid and phenolic hydroxyl groups, which contribute to its acidic character . The halogen substituents (bromine and fluorine) influence its electronic properties, lipophilicity, and reactivity patterns.
Physical Properties
The physical characteristics of 4-Bromo-3-fluoro-2-hydroxybenzoic acid influence its behavior in different environments and its suitability for various applications.
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 235.01 g/mol |
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics that are valuable for its identification and characterization. Mass spectrometry data reveals predicted collision cross sections for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 234.94007 | 140.5 |
[M+Na]⁺ | 256.92201 | 142.9 |
[M+NH₄]⁺ | 251.96661 | 143.8 |
[M+K]⁺ | 272.89595 | 144.4 |
[M-H]⁻ | 232.92551 | 138.3 |
[M+Na-2H]⁻ | 254.90746 | 142.0 |
[M]⁺ | 233.93224 | 138.8 |
[M]⁻ | 233.93334 | 138.8 |
Chemical Reactivity
The chemical behavior of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is significantly influenced by its unique structural features. The presence of multiple functional groups creates a complex electronic environment that affects its reactivity patterns.
Functional Group Reactivity
The compound contains three key functional groups that contribute to its chemical behavior:
-
The carboxylic acid group exhibits typical acidic properties and can participate in esterification, amidation, and salt formation reactions.
-
The phenolic hydroxyl group can engage in hydrogen bonding and undergo reactions such as ether formation and esterification.
-
The halogen substituents (bromine and fluorine) can influence the compound's susceptibility to nucleophilic aromatic substitution reactions and transition metal-catalyzed coupling reactions.
The presence of both the hydroxyl and carboxylic acid groups gives the compound dual acidic properties, with the carboxylic acid function being more acidic than the phenolic hydroxyl group .
Applications and Uses
4-Bromo-3-fluoro-2-hydroxybenzoic acid has potential applications across several fields, leveraging its distinctive structural features.
Pharmaceutical Applications
The compound may serve as an important building block or intermediate in pharmaceutical synthesis . Its halogenated structure, combined with the hydroxyl and carboxylic acid functionalities, makes it potentially valuable in medicinal chemistry. Halogenated aromatic compounds often exhibit enhanced lipophilicity, which can influence drug absorption and distribution properties.
Agrochemical Applications
In agrochemical research, 4-Bromo-3-fluoro-2-hydroxybenzoic acid might serve as a precursor for developing novel crop protection agents . The presence of halogens often contributes to improved stability and biological activity in agrochemical compounds.
Synthetic Intermediate
As an organic synthesis intermediate, the compound offers multiple reactive sites that can be selectively modified to produce more complex molecules . The presence of both bromine and fluorine atoms provides opportunities for selective functionalization through various transition metal-catalyzed coupling reactions.
Brand Reference | Purity | Price Range (EUR) |
---|---|---|
IN-DA00HWR2 | 95% | On inquiry |
54-PC51165 | 97% | 82.00-253.00 |
10-F545327 | 97.0% | 61.00-543.00 |
Comparison with Related Compounds
To better understand the unique properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
While 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) lacks the fluorine substituent, it shares some structural similarities with our target compound. This analog is known to function as a histidine decarboxylase (HDC) inhibitor with IC₅₀ values of 1 mM for both rat fetal and rat gastric HDC . Such comparative information suggests potential directions for investigating the biological activities of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.
Similarly, 5-Bromo-4-fluoro-2-hydroxybenzoic acid represents a positional isomer where the bromine atom is at C-5 instead of C-4. The subtle structural differences between these isomers could result in distinct chemical and biological behaviors.
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